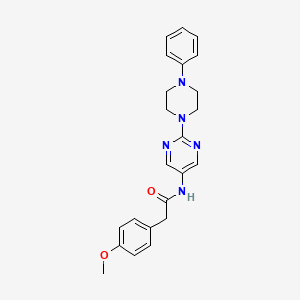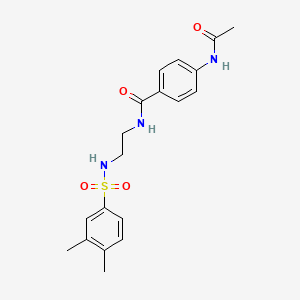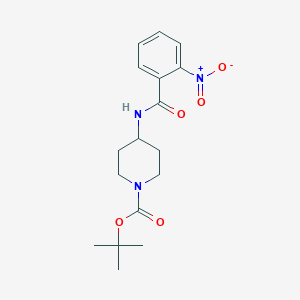![molecular formula C17H19NO2S B2869579 N-[(4-phenyloxan-4-yl)methyl]thiophene-2-carboxamide CAS No. 713113-86-1](/img/structure/B2869579.png)
N-[(4-phenyloxan-4-yl)methyl]thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-[(4-phenyloxan-4-yl)methyl]thiophene-2-carboxamide” is a chemical compound with the molecular formula C17H19NO2S. It is related to a class of compounds known as oxazolidinones . Oxazolidinones are a type of heterocyclic compounds that have been identified as potent inhibitors of Factor Xa, an enzyme involved in blood coagulation .
Scientific Research Applications
Reactivity and Synthesis
- Intramolecular Diels–Alder Reaction : The thiophene nucleus, a component of N-[(4-phenyloxan-4-yl)methyl]thiophene-2-carboxamide, has been studied for its reactivity in the Intramolecular Diels–Alder reaction. Depending on the substituents in the allenic ω-position, the thiophene nucleus can act either as a diene or a dienophile. This characteristic opens avenues for synthesizing complex organic compounds with potential applications in drug design and development (Himbert et al., 1990).
Biological Activities
- Cholinesterase Inhibition : Novel hydrazone derivatives of thiophene-2-carboxamide have been synthesized and evaluated for their potential as dual inhibitors of butyrylcholinesterase (BChE) and acetylcholinesterase (AChE), which are enzymes relevant to Alzheimer's disease. Some derivatives showed significant inhibition of both BChE and AChE, highlighting their potential as therapeutic agents for neurodegenerative diseases (Kausar et al., 2021).
- Antimicrobial Activity : The synthesis of N-(thiophen-2-ylmethyl)thiophene-2-carboxamide and its evaluation against various microorganisms revealed effective antibacterial activity. Such compounds could be explored further for their potential in developing new antimicrobial agents (Cakmak et al., 2022).
Material Science and Polymer Chemistry
- Polymer Solar Cells : Thiophene-2-carboxamide derivatives have been incorporated into copolymers for the development of high-efficiency polymer solar cells. These materials demonstrate significant promise in photovoltaic applications due to their favorable electronic properties and structural versatility (Qin et al., 2009).
Anticancer Activities
- Cytotoxicity Against Cancer Cell Lines : Some thiophene-2-carboxamide derivatives have been synthesized and tested for their in vitro cytotoxic activity against various cancer cell lines. The findings indicate potential anticancer properties, with specific derivatives showing potent inhibitory activity (Gulipalli et al., 2019).
Future Directions
The future directions for the study of “N-[(4-phenyloxan-4-yl)methyl]thiophene-2-carboxamide” and related compounds could involve further exploration of their biological activity and potential applications in medicine. Additionally, the development of eco-friendly synthetic strategies for these compounds could be a promising area of research .
properties
IUPAC Name |
N-[(4-phenyloxan-4-yl)methyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2S/c19-16(15-7-4-12-21-15)18-13-17(8-10-20-11-9-17)14-5-2-1-3-6-14/h1-7,12H,8-11,13H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYEKNHITTHNGEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)C2=CC=CS2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(1E)-(hydroxyimino)methyl]-3-methyl-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B2869498.png)
![2-(4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-mesitylacetamide](/img/structure/B2869500.png)
![7-Methoxy-N-[(1-thiophen-3-ylcyclopropyl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B2869501.png)




![2-Chloro-N-(2-methylpropyl)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2869508.png)

![N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B2869513.png)

![N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide](/img/no-structure.png)